2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

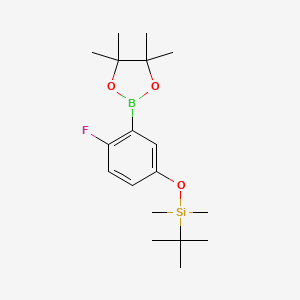

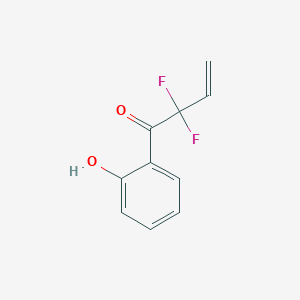

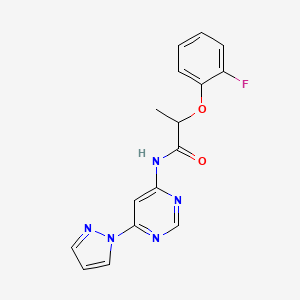

2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one is a chemical compound with the IUPAC name 2,2-difluoro-1-(2-hydroxyphenyl)ethanone . It is used for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for 2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one is 1S/C8H6F2O2/c9-8(10)7(12)5-3-1-2-4-6(5)11/h1-4,8,11H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found in chemical databases .Applications De Recherche Scientifique

Copper-Selective Electrode Development

The compound has been studied for its potential use in the development of copper-selective electrodes. For instance, a related compound, 1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione, was used as an effective ionophore for copper-selective poly(vinyl) chloride (PVC) membrane electrodes. This demonstrates the compound's utility in enhancing the selectivity and sensitivity of chemical sensors for metal ions, such as copper, in various matrices including soils and alloys, showcasing its importance in environmental monitoring and material science (Kopylovich, Mahmudov, & Pombeiro, 2011).

Lithium-Ion Batteries

Research into the synthesis and application of related difluoro compounds has indicated their potential in the development of lithium-ion batteries. For example, 1,1-Difluoro-1-alkenes have been investigated as electrolyte additives for high-charge-voltage lithium-ion batteries. These studies highlight the role of difluoro compounds in inducing favorable solid electrolyte interphase (SEI) formation, thereby enhancing the cycle performance and efficiency of lithium-ion batteries, a critical aspect of energy storage technology (Kubota et al., 2012).

Chemical Synthesis and Modification

The compound's structure has been leveraged in chemical synthesis, particularly in the generation of polyfluoro-1-(tosyloxy)prop-1-enyllithiums and their reactions with electrophiles. This process facilitates the synthesis of various coupling products, demonstrating the compound's utility in organic synthesis and the development of new chemical entities with potential pharmaceutical applications (Funabiki et al., 1998).

Enantioselective Difluorination

In the realm of organic chemistry, enantio- and diastereoselective synthesis of 1,2-difluorides via catalyzed difluorination of cinnamamides has been reported. This method, using HF-pyridine as a fluoride source, affords compounds containing vicinal, fluoride-bearing stereocenters, demonstrating the compound's relevance in the precise and selective synthesis of fluorinated organic compounds, which are increasingly important in medicinal chemistry and drug development (Haj, Banik, & Jacobsen, 2019).

Fluorophenol Synthesis

The compound's derivates have been applied in synthesizing gem-difluoro enones or substituted fluorophenols, showcasing its versatility as a building block in organic synthesis. This underlines the importance of such compounds in the development of fluorinated organic molecules, which possess unique properties beneficial for pharmaceuticals, agrochemicals, and material science (Lefebvre, Brigaud, & Portella, 1998).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Result of Action

The molecular and cellular effects of 2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets .

Propriétés

IUPAC Name |

2,2-difluoro-1-(2-hydroxyphenyl)but-3-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c1-2-10(11,12)9(14)7-5-3-4-6-8(7)13/h2-6,13H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGODOCVEEGYGOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(=O)C1=CC=CC=C1O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

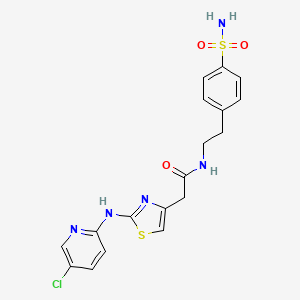

![2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2881687.png)

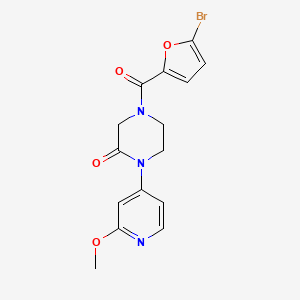

![11-(4-Chlorophenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,10,13,15-heptaen-3-one](/img/structure/B2881690.png)

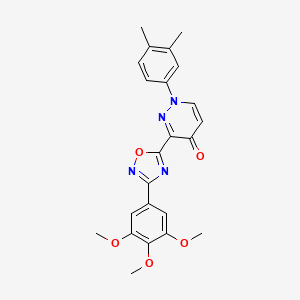

![1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone](/img/structure/B2881691.png)

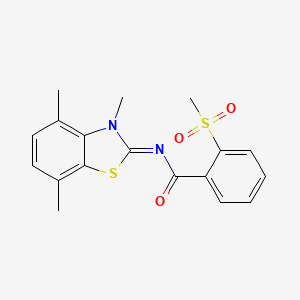

![4-[N-(2-furylmethyl)carbamoyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2881697.png)

![8-(3,5-Dimethylpyrazolyl)-1-[(4-methoxyphenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2881703.png)

![Methyl 2-(3-{[2-(methoxycarbonyl)phenyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)thiophene-3-carboxylate](/img/structure/B2881705.png)